1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)- is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a triazine ring substituted with a naphthalenyl group, imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . The reaction is usually carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring undergoes substitution with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like primary amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvent systems.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Industry: Utilized in the production of herbicides, polymer photostabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(2-naphthalenyl)- stands out due to its unique naphthalenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
24849-97-6 |
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Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
6,6-dimethyl-1-naphthalen-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H17N5/c1-15(2)19-13(16)18-14(17)20(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H4,16,17,18,19) |
InChI Key |
HVUMULOFKBCXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC3=CC=CC=C3C=C2)N)N)C |
Origin of Product |
United States |
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